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Compound of Interest

Compound Name: Pyrrolomycin B

Cat. No.: B1223132

This document provides a comprehensive technical overview of Pyrrolomycin B, a chlorinated
nitro-pyrrole antibiotic. It is intended for researchers, scientists, and drug development
professionals interested in its chemical structure, properties, biological activity, and potential
therapeutic applications.

Core Chemical Structure and Properties

Pyrrolomycin B is a member of the pyrrolomycin family of antibiotics, which are
polyhalogenated metabolites isolated from microorganisms such as Actinosporangium and
Streptomyces species.[1][2] The core structure of Pyrrolomycin B, chemically named 2,4-
dichloro-6-[(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methyl]phenol, consists of a dichlorinated
nitropyrrole ring linked by a methylene bridge to a dichlorinated phenol ring.[1][3][4] This high
degree of halogenation and the presence of a nitro group are characteristic features that
contribute to its biological activity.[1][3]

Physicochemical Properties

Quantitative physicochemical data for Pyrrolomycin B is summarized in the table below. While
specific experimental values for melting point and solubility were not found in the reviewed
literature, data for the closely related Pyrrolomycin C are included for reference, suggesting
that Pyrrolomycin B is a lipophilic compound with poor aqueous solubility.[1]
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Property Value Source
Molecular Formula C11HeClaN203 [4]
Monoisotopic Mass 353.91324 Da [4]
Predicted XlogP 5.0 [4]
Melting Point Data not available

Solubilit Data not available (Inferred to
olubili
Y be poor in aqueous media)

Appearance (Pyrrolomycin C) Yellow needle-like crystals [1]

Spectroscopic Data

The structure of Pyrrolomycin B was originally elucidated using methods including mass
spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.[5]
While specific *H and 13C NMR spectral data for Pyrrolomycin B are not detailed in the
available literature, data for newly synthesized nitro-pyrrolomycin analogues show
characteristic signals for aromatic protons (7.02—-8.27 ), a broad singlet for the pyrrolic NH
(13.25-14.72 d), and a broad singlet for the phenolic OH (10.21-11.27 8).[6][7]

Biological Activity and Toxicology

Pyrrolomycin B exhibits a broad spectrum of activity against both Gram-positive and Gram-
negative bacteria, with some reported antifungal activity as well.[2] It is generally observed to
be more potent against Gram-positive pathogens.[2]

Antibacterial Spectrum

The minimum inhibitory concentrations (MIC) of Pyrrolomycin B against a range of bacterial
species have been determined, highlighting its potential as an antibacterial agent.[2]
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Organism MIC Range (pM) Source

Gram-positive bacteria (e.g., S.
aureus, S. epidermidis, S. 0.28 - 35.11 [2]

faecalis, B. anthracis)

Gram-negative bacteria (e.g.,
E. coli, S. typhi, K. 0.28 - 35.11 [2]

pneumoniae, S. sonnei)

Toxicology Profile

Toxicological studies have been performed on mice to determine the acute toxicity of
Pyrrolomycin B.

. Administration
Assay Value Species S— Source
oute

] Intraperitoneal
LDso ~100 mg/kg JCL-ICR mice [2]

(i.p.)

Mechanism of Action: A Potent Protonophore

The primary mechanism of action for the pyrrolomycin class of antibiotics is the disruption of
bacterial cell membrane energetics.[8] Pyrrolomycins act as potent natural protonophores,
which are lipid-soluble molecules that shuttle protons across biological membranes.[3][8]

This action collapses the proton motive force (PMF) across the bacterial cytoplasmic
membrane, which is essential for ATP synthesis, nutrient transport, and motility. The uncoupling
of oxidative phosphorylation ultimately leads to bacterial cell death.[8] This membrane-
depolarizing activity is significantly more potent than that of the classical uncoupler CCCP
(carbonyl cyanide m-chlorophenylhydrazone).[8] This mechanism, which does not rely on a
specific protein target, may contribute to a lower propensity for resistance development.[9]
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Caption: Mechanism of action of Pyrrolomycin B as a protonophore.

Experimental Protocols
Isolation from Fermentation Broth

The following protocol outlines the general procedure for the isolation of pyrrolomycins from the

fermentation of Actinosporangium vitaminophilum or Streptomyces sp.[10]

o Fermentation: Inoculate seed medium with a frozen mycelial suspension and grow at 28°C

for 48 hours. Transfer the seed culture to fresh production medium and continue

fermentation for 120 hours.[10]

o Extraction: Adjust the culture pH to 7.0 and separate the broth from the mycelium by

centrifugation.

o Extract the broth three times with an equal volume of ethyl acetate.[10]
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o Suspend the mycelium in 50% aqueous acetone, stir for 1 hour, and filter. Remove the
acetone in vacuo.[10]

o Extract the remaining aqueous residue three times with ethyl acetate.[10]

Purification: Combine all ethyl acetate extracts and concentrate under reduced pressure.
Purify the crude extract using High-Performance Liquid Chromatography (HPLC). A typical
mobile phase gradient for separation starts with 60:40 methanol-water with 1% acetic acid,
changing to 90:10 methanol-water with 1% acetic acid.[10] Pyrrolomycin B has an
approximate retention time of 9.8 minutes under these conditions.[10]

Chemical Synthesis of Nitro-Pyrrolomycins
A general method for the introduction of a nitro group onto a pyrrolomycin scaffold is described
below.[7]

Nitration: Dissolve the starting pyrrolomycin material in cold concentrated sulfuric acid.

Add an equimolar amount of a sulfonitric mixture (a mixture of concentrated sulfuric and
nitric acids) while maintaining the temperature at -10°C with magnetic stirring.[7]

Allow the reaction to proceed for 15 minutes.[7]

Work-up and Purification: Quench the reaction by cautiously adding it to a cold 5% sulfuric
acid solution. Extract the product with a suitable organic solvent like diethyl ether. The crude
product can then be purified by flash chromatography.[7]

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) can be determined using the colorimetric
resazurin microtiter assay (REMA).[8]

o Preparation: Prepare a two-fold serial dilution of Pyrrolomycin B in a 96-well microtiter plate
using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[8]

 Inoculation: Add a standardized bacterial suspension (prepared according to CLSI
guidelines) to each well.[11] Include positive (bacteria and medium) and negative (medium
only) controls.[11]
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 Incubation: Incubate the plates at 37°C for the appropriate time (e.g., 18-24 hours).

o Detection: Add a resazurin solution to each well and incubate further. A color change from
blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound

that prevents this color change.[8]

Biosynthetic Pathway

Pyrrolomycins are polyketide antibiotics whose biosynthesis is related to that of pyoluteorin.[10]
The pathway involves the condensation of L-proline and acetate units.[10] Nitration is believed
to be a relatively late step in the pathway, converting precursor molecules like Pyrrolomycin C

into nitrated versions such as Pyrrolomycin B.[10]
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Caption: Hypothetical biosynthetic pathway for Pyrrolomycin B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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